Cas no 91700-92-4 (Herbimycin C)

Herbimycin C is a benzoquinone ansamycin antibiotic derived from Streptomyces hygroscopicus. It functions as a potent heat shock protein 90 (Hsp90) inhibitor, disrupting the chaperone's ATPase activity and leading to client protein degradation. This compound is particularly notable for its selective binding to Hsp90, making it a valuable tool in studying Hsp90-dependent pathways in cancer and neurodegenerative diseases. Herbimycin C exhibits strong antiproliferative effects in vitro, contributing to its utility in biochemical and pharmacological research. Its stability and specificity render it suitable for investigating protein folding, signal transduction, and targeted therapeutic strategies. The compound is typically supplied in lyophilized form for research applications.
Herbimycin C structure
Herbimycin C structure
Product Name:Herbimycin C
CAS No:91700-92-4
MF:C29H40N2O9
MW:560.635909080505
CID:807877
PubChem ID:6438544
Update Time:2025-06-12

Herbimycin C Chemical and Physical Properties

Names and Identifiers

    • Geldanamycin,17-demethoxy-15-methoxy-, (15R)-
    • Herbimycin C
    • 91700-92-4
    • [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
    • Geldanamycin, 17-demethoxy-15-methoxy-, (15R)-
    • Antibiotic TAN 420D
    • Inchi: 1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18+,22-,23-,24+,26-,27-/m1/s1
    • InChI Key: DWFFHRSGCPBMKD-OZVZJJIRSA-N
    • SMILES: O(C)[C@H]1[C@H]([C@H](C)C=C(C)[C@H]([C@@H](C=CC=C(C)C(NC2=CC(C=C(C2=O)[C@@H]([C@@H](C)C1)OC)=O)=O)OC)OC(N)=O)O |c:6,11,13|

Computed Properties

  • Exact Mass: 560.27338086g/mol
  • Monoisotopic Mass: 560.27338086g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 5
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 164Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 774.1±60.0 °C at 760 mmHg
  • Flash Point: 421.9±32.9 °C
  • Vapor Pressure: 0.0±6.0 mmHg at 25°C

Herbimycin C Security Information

Herbimycin C Pricemore >>

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Additional information on Herbimycin C

Herbimycin C: A Comprehensive Overview of its Chemical Profile and Recent Research Applications

Herbimycin C, with the chemical compound identification number CAS no. 91700-92-4, is a naturally occurring polyketide antibiotic that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, isolated from the bacterium *Streptomyces hygroscopicus*, exhibits a unique chemical structure characterized by a chromone core and an attached macrolactam ring. Its discovery in the early 20th century marked a pivotal moment in the study of bioactive molecules, particularly those derived from microbial sources.

The molecular formula of Herbimycin C is C33H40O10, reflecting its complex and highly functionalized structure. This intricate composition contributes to its remarkable biological activities, which have been extensively studied in various contexts, including cancer research, immunomodulation, and anti-inflammatory applications. The compound's mechanism of action primarily involves the inhibition of specific signaling pathways, making it a valuable tool in understanding cellular processes and developing novel therapeutic strategies.

In recent years, advancements in chemical synthesis and structural biology have provided deeper insights into the pharmacological properties of Herbimycin C. One of the most notable findings is its potent inhibitory effect on protein tyrosine kinases (PTKs), enzymes that play a crucial role in cell growth, differentiation, and survival. This activity has been particularly relevant in the study of chronic myelogenous leukemia (CML), where PTK inhibitors like imatinib have revolutionized treatment approaches. The structural analogs of Herbimycin C continue to be explored as potential candidates for next-generation anticancer agents.

The synthesis of Herbimycin C remains a challenging yet fascinating endeavor for organic chemists. Researchers have developed innovative methodologies to construct its complex scaffold, leveraging both traditional fermentation techniques and modern synthetic biology approaches. For instance, genetic engineering of *Streptomyces* strains has enabled the production of modified derivatives with enhanced bioavailability or altered pharmacokinetic profiles. These efforts underscore the importance of Herbimycin C as a model compound for studying polyketide biosynthesis and metabolic engineering.

Beyond its primary role in oncology research, Herbimycin C has shown promise in other therapeutic areas. Studies indicate that it can modulate immune responses by interacting with intracellular signaling cascades, suggesting potential applications in autoimmune diseases and inflammatory conditions. Furthermore, its ability to disrupt microtubule dynamics has led to investigations into its effects on neurodegenerative disorders such as Alzheimer's disease. The multifaceted biological activities of this compound highlight its versatility as a pharmacological probe.

The development of high-throughput screening (HTS) platforms has accelerated the discovery of novel derivatives of Herbimycin C with improved therapeutic profiles. By integrating computational chemistry with experimental validation, researchers can rapidly identify compounds that retain key biological activities while minimizing off-target effects. This interdisciplinary approach exemplifies how modern chemical biology tools can enhance the drug discovery process.

The regulatory landscape for compounds like Herbimycin C is shaped by stringent guidelines to ensure safety and efficacy in clinical applications. While not classified as a controlled substance or hazardous material under current international regulations, its potent biological effects necessitate rigorous testing protocols before human use. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies continue to refine these protocols to foster responsible innovation.

Future research directions for Herbimycin C may include exploring its potential as an adjuvant therapy alongside existing treatments for cancer and other diseases. Additionally, advancements in nanotechnology could enable targeted delivery systems that enhance the compound's bioavailability and reduce systemic toxicity. These innovations would further solidify Herbimycin C's role as a cornerstone in medicinal chemistry and drug development.

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